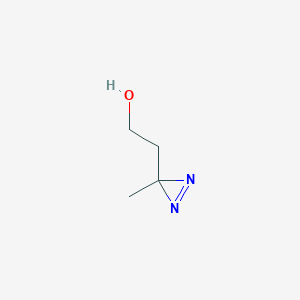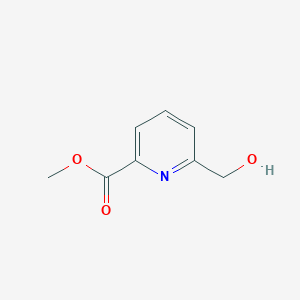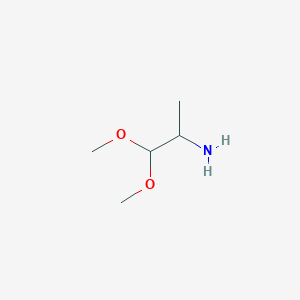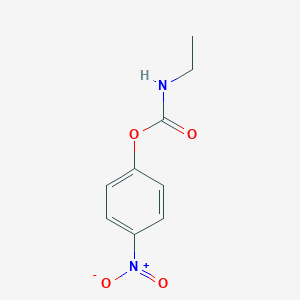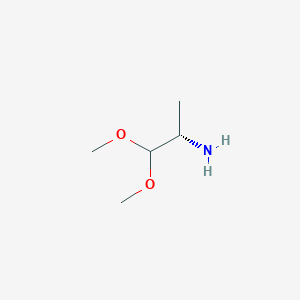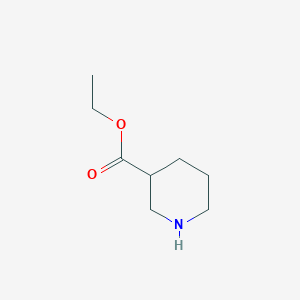
Ethyl piperidine-3-carboxylate
概要
説明
Synthesis Analysis
The synthesis of ethyl piperidine-3-carboxylate involves various strategies, including the gas-phase elimination kinetics, practical synthesis routes, and microbial reduction methods. One notable method involves the gas-phase elimination of ethyl piperidine-3-carboxylate over a temperature range of 369–450.3°C, demonstrating a first-order rate law and following a concerted six-membered cyclic transition state mechanism (Monsalve et al., 2006). Another approach highlights a practical synthesis from 1-methyl-1,2,3,6-tetrahydropyridine through an efficient formation of cis-fused oxazolidinopiperidine (Kim et al., 2001).
Molecular Structure Analysis
The molecular structure of ethyl piperidine-3-carboxylate and its derivatives has been elucidated through various spectroscopic and crystallographic techniques. Structural analyses have provided insights into the compound's conformation, intermolecular interactions, and stability under different conditions. For instance, the crystal structure determination and Hirshfeld surface analysis of related piperidin-4-one compounds reveal dominant intra and intermolecular C—H···O interactions and C—H···π interactions, which contribute to the crystal packing and stability of these molecules (R. V. & R. C., 2021).
Chemical Reactions and Properties
Ethyl piperidine-3-carboxylate undergoes various chemical reactions, including elimination, carbonylation, and nucleophilic substitution, influenced by its functional groups and molecular structure. These reactions are crucial for modifying the compound to obtain desired properties or functionalities for specific applications. The carbonylation reaction, for instance, demonstrates the compound's reactivity towards CO and ethylene under catalytic conditions, leading to novel carbonylated products (Ishii et al., 1997).
科学的研究の応用
Summary of the Application
Ethyl piperidine-3-carboxylate is used as a reactant in the synthesis of various pharmaceutical compounds. Its derivatives are present in more than twenty classes of pharmaceuticals .
Methods of Application or Experimental Procedures
The compound is used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Results or Outcomes
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
2. Use in Synthesis of DPP-4 Inhibitors
Summary of the Application
Ethyl piperidine-3-carboxylate is used as a reactant for the synthesis of DPP-4 inhibitors .
Results or Outcomes
The synthesis of DPP-4 inhibitors is significant as these compounds have therapeutic applications in the treatment of type 2 diabetes .
3. Use in Synthesis of JAK2 Inhibitors
Summary of the Application
Ethyl piperidine-3-carboxylate is used as a reactant for the synthesis of JAK2 inhibitors .
Results or Outcomes
JAK2 inhibitors have therapeutic applications in the treatment of various diseases including cancer and inflammatory diseases .
4. Use in Synthesis of Serotonin and Noradrenaline Reuptake Inhibitors
Summary of the Application
Ethyl piperidine-3-carboxylate is used as a reactant for the synthesis of serotonin and noradrenaline reuptake inhibitors .
Results or Outcomes
Serotonin and noradrenaline reuptake inhibitors are used in the treatment of depression, anxiety disorders, and some personality disorders .
5. Use in Synthesis of Dual H1/5-HT2A Receptor Antagonists
Summary of the Application
Ethyl piperidine-3-carboxylate is used as a reactant for the synthesis of dual H1/5-HT2A receptor antagonists .
Results or Outcomes
Dual H1/5-HT2A receptor antagonists have therapeutic applications in the treatment of sleep disorders .
6. Use in Synthesis of GABA Uptake Inhibitors
Summary of the Application
Ethyl piperidine-3-carboxylate is used as a reactant for the synthesis of GABA uptake inhibitors .
Results or Outcomes
GABA uptake inhibitors have therapeutic applications in the treatment of various neurological disorders .
将来の方向性
Piperidines, including Ethyl piperidine-3-carboxylate, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
特性
IUPAC Name |
ethyl piperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWBSOUNZWSFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301316669 | |
| Record name | Ethyl nipecotate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl piperidine-3-carboxylate | |
CAS RN |
5006-62-2, 71962-74-8 | |
| Record name | Ethyl nipecotate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nipecotic acid ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005006622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl piperidine-3-carboxylate (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071962748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5006-62-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl nipecotate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301316669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl piperidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl piperidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

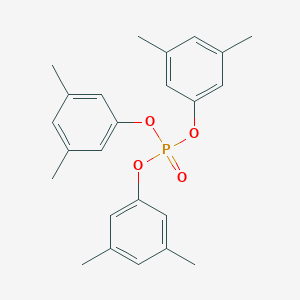
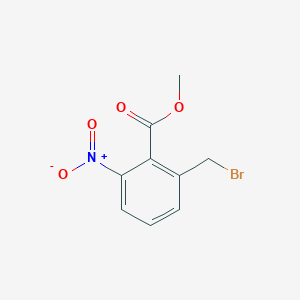
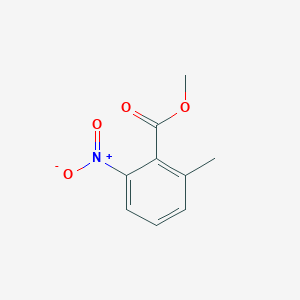
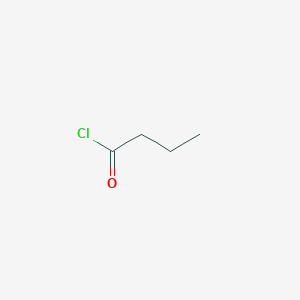
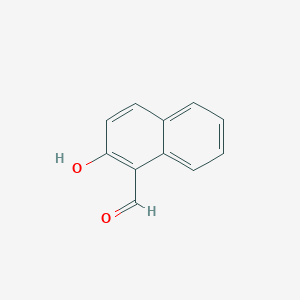
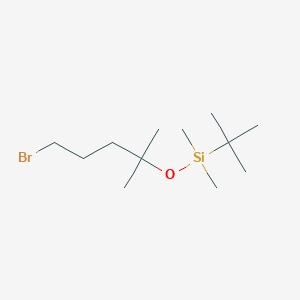
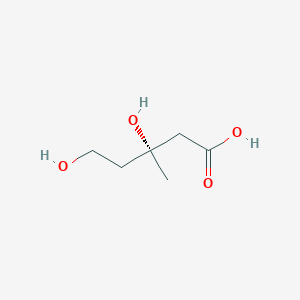
![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B42670.png)
